molecular formula C19H13N5O B2967169 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile CAS No. 496799-83-8

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile

Cat. No.: B2967169
CAS No.: 496799-83-8
M. Wt: 327.347
InChI Key: ATRCOXJEJQSVCM-UHFFFAOYSA-N
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Description

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a triaza-anthracene core substituted with a benzyl group at the 1-position, an imino group at the 2-position, an oxo group at the 10-position, and a carbonitrile moiety at the 3-position. Its molecular formula is inferred as C₁₉H₁₃N₅O, with an average mass of ~328.34 g/mol and a monoisotopic mass of 328.1199 Da (calculated from SMILES: C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3) . The compound is commercially available for research purposes, such as biochemical assays targeting kinases, phosphatases, or other signaling pathways .

Properties

IUPAC Name

7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O/c20-11-14-10-15-18(22-16-8-4-5-9-23(16)19(15)25)24(17(14)21)12-13-6-2-1-3-7-13/h1-10,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCOXJEJQSVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable diketone precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the anthracene ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions often involve halogenation or nitration reagents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 1-Position Molecular Formula Average Mass (g/mol) Monoisotopic Mass (Da) Key Differences
Target Compound Benzyl (C₆H₅CH₂) C₁₉H₁₃N₅O 328.34 328.1199 Reference compound; aromatic substituent enhances lipophilicity.
2-Imino-10-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile Tetrahydrofuran-2-ylmethyl (C₅H₉O) C₁₇H₁₅N₅O₂ 321.34 321.1226 Oxygen-rich substituent increases polarity; may improve aqueous solubility .
1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile Furan-2-ylmethyl (C₅H₅O) C₁₇H₁₁N₅O₂ 317.30 317.0910 Smaller heteroaromatic group reduces steric bulk; potential for altered electronic interactions .
2-Imino-1-isobutyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile Isobutyl (C₄H₉) Not provided Aliphatic chain increases lipophilicity but may reduce target binding specificity .
Methyl 2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate Pyridin-3-ylmethyl (C₆H₆N) C₂₀H₁₆N₆O₃ 388.39 Pyridine ring introduces basicity; ester group modifies reactivity and metabolic stability .

Table 2: Substituent Effects on Physicochemical Properties

Substituent Type Example Compound Lipophilicity (Predicted) Solubility (Predicted) Potential Biological Impact
Aromatic (Benzyl) Target Compound High Low Favors membrane permeability; may enhance binding to hydrophobic pockets in enzymes/receptors.
Oxygen-Containing (Tetrahydrofuran) Compound Moderate Moderate Improved solubility may enhance bioavailability; oxygen atoms could participate in hydrogen bonding.
Heteroaromatic (Furan) Compound Moderate Moderate to High Smaller size allows tighter packing in crystal lattices; furan’s electron-rich ring may influence π-π stacking.
Aliphatic (Isobutyl) Compound Very High Very Low Increased metabolic stability but reduced target specificity due to non-directional hydrophobic interactions.
Basic Heterocycle (Pyridine) Compound Moderate Low to Moderate Pyridine’s nitrogen enables protonation at physiological pH, affecting solubility and protein interactions.

Research Findings and Implications

Synthetic Accessibility :

  • The benzyl group in the target compound is synthetically accessible via alkylation reactions, as seen in protocols using benzyl halides or alcohols (e.g., benzyl 4-formylpiperidine-1-carboxylate in ) .
  • Analogs with tetrahydrofuran or pyridine substituents require specialized reagents, such as tetrahydrofurfuryl alcohol or pyridinylmethyl halides, increasing synthetic complexity .

Substituents like pyridine () or furan () may enhance binding to polar active sites, whereas benzyl groups favor interactions with hydrophobic domains .

Stability and Metabolism :

  • The carbonitrile group in the target compound is metabolically stable compared to esters () or amides (), which are prone to hydrolysis .
  • Aliphatic substituents (e.g., isobutyl in ) may prolong half-life but reduce target engagement specificity .

Biological Activity

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry for its potential biological activities. This article presents a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C19H13N5O
  • Molecular Weight : 327.34 g/mol
  • CAS Number : 496799-83-8

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's imino and carbonitrile functional groups are believed to play critical roles in its reactivity and interaction with biomolecules.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Viability Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies using the MTT assay revealed that it effectively reduced cell viability in human colon cancer (HT29) and prostate cancer (DU145) cell lines .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinity to key proteins involved in cancer progression, such as EGFR tyrosine kinase. This interaction potentially inhibits cancer cell proliferation .
  • Case Study : A study reported that treatment with 1-Benzyl-2-imino-10-oxo resulted in a dose-dependent decrease in tumor growth in xenograft models, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Preliminary tests showed that it possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .
  • Mechanism of Action : The antimicrobial effect is thought to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHT29 (Colon Cancer)15
AnticancerDU145 (Prostate Cancer)20
AntimicrobialE. coli25
AntimicrobialS. aureus30

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